molecular formula C5HF2I2N B3029520 2,6-Difluoro-3,5-diiodopyridine CAS No. 685517-77-5

2,6-Difluoro-3,5-diiodopyridine

Cat. No. B3029520
M. Wt: 366.87
InChI Key: IECQVDGWAMQGFP-UHFFFAOYSA-N
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Description

The compound 2,6-Difluoro-3,5-diiodopyridine is a halogenated pyridine derivative that is of interest due to its potential applications in various chemical syntheses and material sciences. The presence of both iodine and fluorine atoms on the pyridine ring can significantly alter the electronic properties of the molecule, making it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated pyridines can be achieved through various methods. For instance, 2,4,6-trifluoropyridine can be diiodinated to yield a 3,5-diiodo derivative, which is a close relative to the compound of interest . The process involves the use of potassium iodide and periodic acid in sulfuric acid at 55 °C, which suggests a potential pathway for synthesizing 2,6-Difluoro-3,5-diiodopyridine by modifying the starting materials or reaction conditions. Additionally, the synthesis of related compounds, such as 2-amino-5-[18F]fluoropyridines, has been achieved through palladium-catalyzed amination, indicating the possibility of introducing various functional groups into the pyridine ring .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is crucial for their reactivity and potential applications. Single-crystal X-ray diffraction has been used to determine the structure of related compounds, such as 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, which features halogen bonding interactions and hydrogen bonding that influence the packing of the molecules . These structural insights are valuable for understanding the reactivity and designing new compounds with desired properties.

Chemical Reactions Analysis

Halogenated pyridines undergo various chemical reactions due to the presence of reactive halogen atoms. For example, the trifluoropyridine and its diiodo derivative can react with sodium azide to afford triazidopyridines, which have different reactivities for the azido groups, as indicated by their NMR spectra . Other reactions include the interaction of tetrafluoropyridines with nucleophiles, leading to the substitution of fluorine atoms or the formation of organometallic compounds . These reactions demonstrate the chemical versatility of halogenated pyridines and their potential as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Difluoro-3,5-diiodopyridine are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-rich nature of the iodine atoms. The presence of these halogens can affect the acidity, basicity, and overall reactivity of the pyridine ring. For instance, the electron-withdrawing fluorinated phenyl substituents in related compounds have been shown to strongly influence their electronic properties . Understanding these properties is essential for the application of such compounds in the synthesis of more complex molecules or materials.

Scientific Research Applications

Synthesis of Triazidopyridine

2,6-Difluoro-3,5-diiodopyridine, through a process involving diiodination and reaction with sodium azide, plays a critical role in the synthesis of 2,4,6-triazidopyridine and its derivatives. These compounds are significant for their varied reactivity in cycloaddition, phosphorylation, reduction, thermolysis, and photolysis reactions, highlighting the versatility of 2,6-difluoro-3,5-diiodopyridine in synthetic chemistry (Chapyshev & Chernyak, 2012).

X-ray Structure Analysis

The X-ray structure analysis of derivatives like 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, which is closely related to 2,6-difluoro-3,5-diiodopyridine, has provided insights into asymmetric units and intermolecular interactions. Such studies are crucial for understanding the molecular structure and for synthesizing monomers used in polymer science (Peloquin et al., 2019).

Study of Reaction Mechanisms

Investigations into reactions involving similar compounds to 2,6-difluoro-3,5-diiodopyridine, like the reaction of 2,6-dimethyl-3,5-dicarboxy-4-phenylpyridine with SF4 in HF solution, contribute to the understanding of complex chemical mechanisms and synthesis pathways in organic chemistry (Yagupolskii et al., 1994).

Ligand Synthesis and Complex Chemistry

Derivatives of pyridine, similar to 2,6-difluoro-3,5-diiodopyridine, have been used as ligands in complex chemistry. The synthesis of these ligands and their applications, including in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties, are areas of interest in coordination chemistry (Halcrow, 2005).

Catalysis and Material Science

The coordination compounds of terpyridines, similar to 2,6-difluoro-3,5-diiodopyridine, are used in diverse fields like material science and organometallic catalysis. Their applications range from photovoltaics to biochemical transformations, showcasing the broad utility of such compounds (Winter, Newkome, & Schubert, 2011).

Safety And Hazards

The safety data sheet for a similar compound, 2,6-Difluoropyridine, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area .

Future Directions

Fluorinated compounds, such as “2,6-Difluoro-3,5-diiodopyridine”, have potential applications in the development of new energetic materials . The interest towards development of fluorinated chemicals has been steadily increased .

properties

IUPAC Name

2,6-difluoro-3,5-diiodopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF2I2N/c6-4-2(8)1-3(9)5(7)10-4/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECQVDGWAMQGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1I)F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF2I2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304305
Record name 2,6-Difluoro-3,5-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3,5-diiodopyridine

CAS RN

685517-77-5
Record name 2,6-Difluoro-3,5-diiodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685517-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3,5-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Schlosser, T Rausis - European Journal of Organic Chemistry, 2004 - Wiley Online Library
Contrary to a literature claim, 2,6‐difluoropyridine‐3‐carboxaldehyde can be readily prepared by consecutive treatment of 2,6‐difluoropyridine with lithium diisopropylamide and N,N‐…
M Schnürch - Halogenated Heterocycles: Synthesis, Application and …, 2012 - Springer
The decoration of heterocycles with functional groups and substituents is of great importance for many fields of chemistry. In this context, selective functionalizations of certain positions …
Number of citations: 27 link.springer.com
M Hedidi, G Bentabed-Ababsa, A Derdour, YS Halauko… - Tetrahedron, 2016 - Elsevier
A series of methoxy- and fluoro-pyridines have been deprotometalated in tetrahydrofuran at room temperature by using a mixed lithium–zinc combination obtained from ZnCl 2 ·TMEDA (…
Number of citations: 30 www.sciencedirect.com
OA Ivashkevich, VE Matulis, F Chevallier, T Roisnel… - univ-rennes.hal.science
A series of methoxy-and fluoro-pyridines have been deprotometalated in tetrahydrofuran at room temperature by using a mixed lithium-zinc combination obtained from ZnCl2· TMEDA (…
Number of citations: 3 univ-rennes.hal.science

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